molecular formula C24H27N3O3S2 B2847274 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683262-22-8

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2847274
CAS RN: 683262-22-8
M. Wt: 469.62
InChI Key: KFHCYKIBCBEVSA-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized novel benzenesulfonamide derivatives, including compounds with structures related to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, to explore their in vitro antitumor activity against various cancer cell lines. The comprehensive theoretical and experimental studies of these compounds provide insights into their potential interaction against specific biological targets, offering a pathway for the development of new therapeutic agents (Fahim & Shalaby, 2019).

Anticancer Agents Synthesis

The creation of pro-apoptotic indapamide derivatives for anticancer applications is another area of interest. These derivatives have been evaluated for their inhibitory effects on melanoma cell lines and human carbonic anhydrase isoforms, highlighting the potential of such compounds in cancer treatment strategies (Yılmaz et al., 2015).

Microwave-Assisted Synthesis for Anticancer Evaluation

Another innovative approach includes the microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. This method facilitates the development of compounds with significant anticancer activity against a panel of human cancer cell lines, demonstrating the utility of novel synthetic methods in accelerating the discovery of potential anticancer agents (Tiwari et al., 2017).

Carbonic Anhydrase Inhibition

The synthesis of acridine-acetazolamide conjugates and their evaluation as inhibitors of carbonic anhydrases (CA) highlight the role of such compounds in developing treatments for conditions involving CA enzymes. The detailed structure-activity relationship (SAR) studies provide insights into designing more effective CA inhibitors (Ulus et al., 2016).

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-16-6-11-21(18(3)13-16)22-15-31-24(25-22)26-23(28)19-7-9-20(10-8-19)32(29,30)27-12-4-5-17(2)14-27/h6-11,13,15,17H,4-5,12,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHCYKIBCBEVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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